Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine
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Overview
Description
Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: glycine, tyrosine, and three phenylalanine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The glycine residue is attached to the resin.
Deprotection and coupling: The protecting group on the glycine is removed, and the next amino acid (D-tyrosine) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (D-phenylalanine) until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced forms of the peptide with modified disulfide bonds.
Substitution: Peptides with altered amino acid sequences or chemical modifications.
Scientific Research Applications
Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular responses. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine: A shorter peptide with similar properties.
Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine: Contains an additional tyrosine residue, altering its chemical and biological properties.
D-Phenylalanine, glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl: A peptide with a tryptophan residue, providing different interactions and effects.
Uniqueness
Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular receptors and enzymes, making it valuable for various research and industrial applications.
Properties
CAS No. |
644996-91-8 |
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Molecular Formula |
C38H41N5O7 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C38H41N5O7/c39-24-34(45)40-30(22-28-16-18-29(44)19-17-28)35(46)41-31(20-25-10-4-1-5-11-25)36(47)42-32(21-26-12-6-2-7-13-26)37(48)43-33(38(49)50)23-27-14-8-3-9-15-27/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1 |
InChI Key |
AMQOKASIHZSOTK-XEXPGFJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN |
Origin of Product |
United States |
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